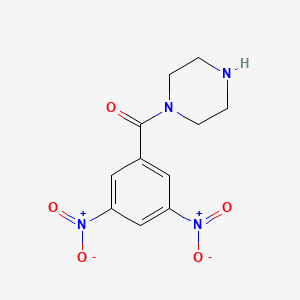

1-(3,5-Dinitrobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

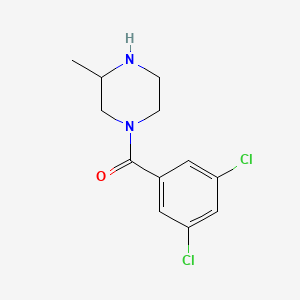

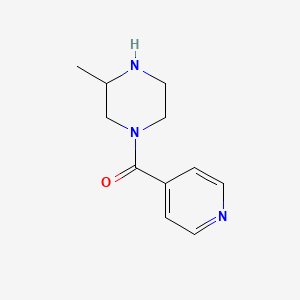

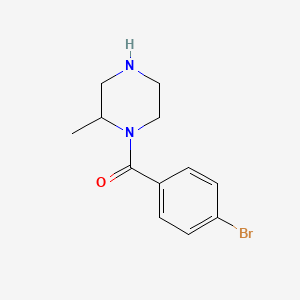

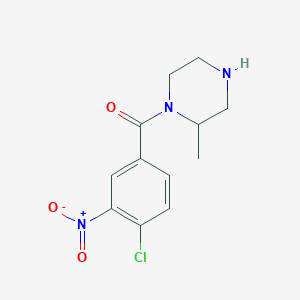

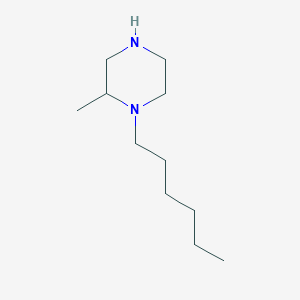

“1-(3,5-Dinitrobenzoyl)piperazine” is an organic compound that consists of a piperazine ring substituted with a 3,5-dinitrobenzoyl group . It is used for research and development purposes .

Synthesis Analysis

Piperazines are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 21 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 secondary amine (aliphatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The reaction between piperazine and 2,3-dichloro-1,4-naphthoquinone in the presence of acetaldehyde gives a violet-colored product .Physical And Chemical Properties Analysis

The piperazine ring in the title compound adopts a conformation that is close to an ideal chair form . The compound possesses excellent third-order nonlinear optical property when irradiated with He-Ne laser of wavelength 632.8 nm .Wissenschaftliche Forschungsanwendungen

Oxidant in Carbon-Carbon Bond Formation

1-(3,5-Dinitrobenzoyl)piperazine is used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts .

Facilitates Purification Procedures

The use of many organic oxidants often necessitates tedious and challenging purification procedures to obtain the pure product free of oxidant-derived by-products . The use of 1-(3,5-Dinitrobenzoyl)piperazine as an oxidant is advantageous in this context .

Separation of Products

The presence of the tertiary amine group in 1-(3,5-Dinitrobenzoyl)piperazine allows facile separation of products from excess and oxidant-derived by-products by an aqueous acid wash workup or by passage of the reaction mixture through a thin layer of silica gel .

Antibacterial Properties

Piperazines, including 1-(3,5-Dinitrobenzoyl)piperazine, are found in a wide range of compounds that exhibit antibacterial activity .

Antidepressant Properties

Piperazines are known to exhibit antidepressant properties . This makes 1-(3,5-Dinitrobenzoyl)piperazine a potential candidate for research in the field of mental health.

Antifungal Properties

Piperazines have been found to exhibit antifungal properties . This suggests that 1-(3,5-Dinitrobenzoyl)piperazine could be used in the development of antifungal treatments.

Anti-malarial Properties

Piperazines are known to exhibit anti-malarial properties . This suggests that 1-(3,5-Dinitrobenzoyl)piperazine could be used in the development of anti-malarial treatments.

Antitumour Properties

Piperazines have been found to exhibit antitumour activity . This suggests that 1-(3,5-Dinitrobenzoyl)piperazine could be used in the development of cancer treatments.

Wirkmechanismus

Target of Action

1-(3,5-Dinitrobenzoyl)piperazine is primarily used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . Organocuprates are typically generated from halide-substituted precursors .

Mode of Action

The compound interacts with its targets, the organocuprates, through an oxidation process . This interaction results in the formation of new carbon–carbon bonds . The compound’s mode of action is particularly advantageous in this context as the presence of the tertiary amine group allows for the facile separation of products from excess and oxidant-derived by-products .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts . A wide variety of oxidants have been employed in such processes, including oxygen gas, copper(II) salts, and nitroaromatic compounds such as 1,3-dinitrobenzene .

Pharmacokinetics

The compound is soluble in dichloromethane and thf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds by the oxidation of preformed organocuprates . This process is beneficial in various synthetic contexts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction involving 1-(3,5-Dinitrobenzoyl)piperazine is typically carried out at 0°C . Additionally, the compound should be stored in a dark container at room temperature, with the container kept tightly closed . Under these conditions, the reagent is bench-stable and storable for years .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3,5-dinitrophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVSOJZLFUZJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dinitrobenzoyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)